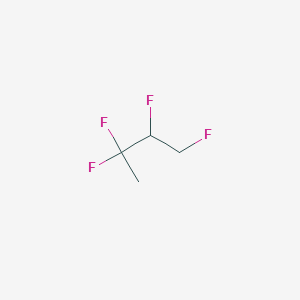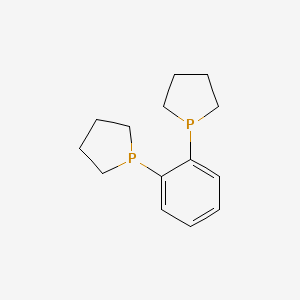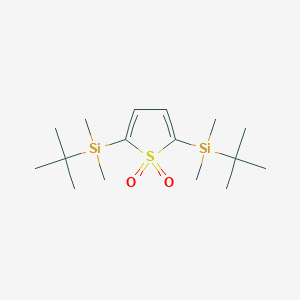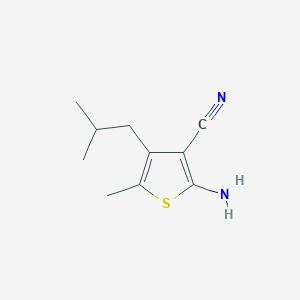
1,2,3,3-Tetrafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated butane derivative, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the fluorination of 1,2,3,3-tetrachlorobutane using a fluorinating agent such as hydrogen fluoride or a metal fluoride can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors. The process includes the controlled addition of fluorinating agents to butane derivatives under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3-Tetrafluorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert it into less fluorinated butane derivatives.
Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products:
Oxidation: Fluorinated alcohols and ketones.
Reduction: Less fluorinated butane derivatives.
Substitution: Compounds with different functional groups replacing fluorine atoms.
Scientific Research Applications
1,2,3,3-Tetrafluorobutane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in creating fluorinated pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 1,2,3,3-tetrafluorobutane involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, it can modify the activity of enzymes and proteins by altering their structure and function .
Comparison with Similar Compounds
1,2,2,3-Tetrafluorobutane: Another fluorinated butane derivative with a slightly different fluorine atom arrangement.
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated diol with applications in polymer synthesis.
Hexafluorobutane: A fully fluorinated butane derivative with distinct chemical properties.
Uniqueness: 1,2,3,3-Tetrafluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct reactivity and stability compared to other fluorinated butane derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and pharmaceuticals .
Properties
CAS No. |
161791-19-1 |
|---|---|
Molecular Formula |
C4H6F4 |
Molecular Weight |
130.08 g/mol |
IUPAC Name |
1,2,3,3-tetrafluorobutane |
InChI |
InChI=1S/C4H6F4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
OJTDLWXZZSZUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CF)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)
![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)

![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)


